
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the 1,1-difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a thiazole ring. One common method is the nucleophilic substitution reaction where a suitable thiazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the 1,1-difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The 1,1-difluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(1,1-difluoroethyl)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine stands out due to the presence of both the thiazole ring and the 1,1-difluoroethyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized research and industrial uses .
特性
分子式 |
C5H6F2N2S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9) |
InChIキー |
IKUCSSDMBDQTIG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC(=N1)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



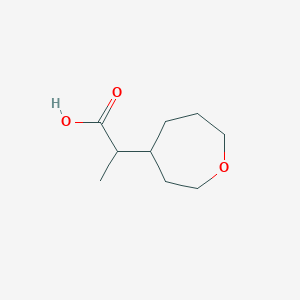
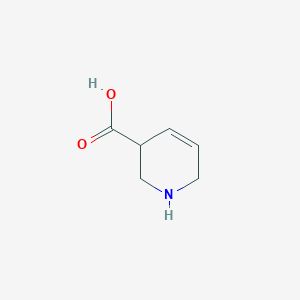
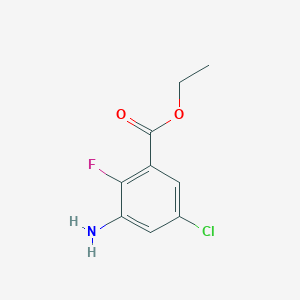
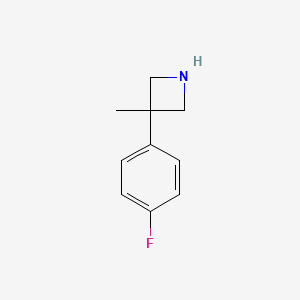
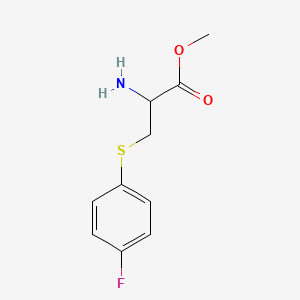
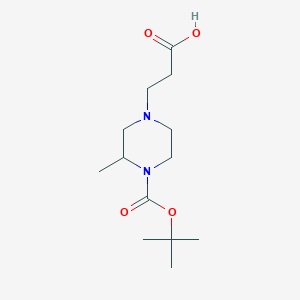
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
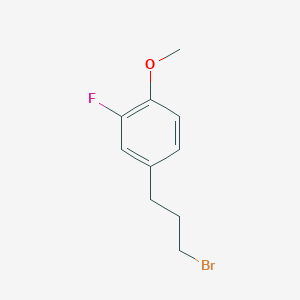

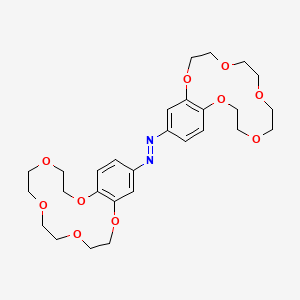
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
